N-Hex-5-ynyl-2-iodo-acetamide
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Overview
Description
It is a broad-spectrum cysteine-reactive probe that reacts with nucleophiles, such as cysteine in proteins and peptides, to covalently bind cysteine residues to the alkyne group . This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Mechanism of Action
Target of Action
N-Hex-5-ynyl-2-iodo-acetamide, also known as IA-alkyne, primarily targets the Transient Receptor Potential Channels (TRPCs) . TRPCs are a group of ion channels located on the cell membrane of numerous human tissues. They play a crucial role in sensing environmental changes and triggering cellular responses .
Mode of Action
IA-alkyne acts as an agonist for TRPCs . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, IA-alkyne binds to TRPCs, which leads to the opening of the channels and allows the flow of ions such as calcium into the cell .
Biochemical Pathways
The influx of ions, particularly calcium, triggers various downstream biochemical pathways. These include the activation of protein kinases and transcription factors, which can lead to changes in gene expression . The exact pathways affected can vary depending on the cell type and the physiological context .
Pharmacokinetics
It’s known that the compound is slightly soluble in acetonitrile, chloroform, and dmso . This suggests that it may be absorbed and distributed in the body through these solvents . More research is needed to fully understand the pharmacokinetics of IA-alkyne .
Result of Action
The activation of TRPCs by IA-alkyne and the subsequent cellular responses can have various effects at the molecular and cellular levels. For instance, it has been suggested that IA-alkyne has the potential for the study of respiratory infections . Additionally, it can be used to develop an isotopically tagged probe for quantitative cysteine-reactivity profiling .
Action Environment
The action, efficacy, and stability of IA-alkyne can be influenced by various environmental factors. For example, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, the physiological environment, such as the presence of other molecules, can affect the binding of IA-alkyne to TRPCs and its subsequent actions .
Biochemical Analysis
Biochemical Properties
N-Hex-5-ynyl-2-iodo-acetamide plays a crucial role in biochemical reactions, particularly in the development of isotopically tagged probes for quantitative cysteine-reactivity profiling . It interacts with enzymes, proteins, and other biomolecules through its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction is essential for labeling and detecting specific biomolecules in complex biological systems.
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as an agonist for TRP channels (TRPC), which are involved in various cellular functions, including cell signaling pathways and gene expression . The compound’s ability to react with cysteine residues in proteins allows it to modify protein function and cellular metabolism, making it a valuable tool in studying cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The alkyne group of the compound enables it to participate in CuAAc reactions, facilitating the labeling of proteins and other biomolecules . This labeling can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as being kept at 4°C and protected from light . Its stability and activity can be influenced by factors such as temperature and exposure to light. Long-term studies have shown that the compound can maintain its reactivity and labeling efficiency over extended periods, making it suitable for various experimental applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to react with cysteine residues in proteins allows it to influence metabolic flux and metabolite levels . These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, providing insights into its role in various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
IA-Alkyne can be synthesized through a series of chemical reactions. One common method involves the reaction of N-Hex-5-ynylamine with iodoacetyl chloride to form N-Hex-5-ynyl-2-iodo-acetamide . The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions .
Industrial Production Methods
For large-scale production, IA-Alkyne can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
IA-Alkyne undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation Reactions: IA-Alkyne can be oxidized to form various products depending on the reaction conditions.
Substitution Reactions: The iodoacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides to the alkyne group.
Strong Bases: Such as sodium amide, used in deprotonation reactions to form acetylide anions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
Cycloaddition Products: Formed from CuAAC reactions with azides.
Hydrogenated Products: Formed from hydrogenation reactions.
Oxidized Products: Formed from oxidation reactions.
Scientific Research Applications
IA-Alkyne has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: A cysteine-reactive probe that lacks the alkyne group, limiting its use in click chemistry.
Azidoacetamide: Contains an azide group instead of an alkyne group, used in similar applications but with different reactivity.
Uniqueness
IA-Alkyne is unique due to its alkyne group, which allows for CuAAC reactions and the attachment of various functional groups. This versatility makes it a valuable tool in chemical biology and proteomics .
Properties
IUPAC Name |
N-hex-5-ynyl-2-iodoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRUVTMZPHEOAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCNC(=O)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does N-Hex-5-ynyl-2-iodo-acetamide, often referred to as an IA-alkyne probe, help identify drug targets in cells?
A1: this compound belongs to a class of compounds called cysteine-reactive probes. These probes work by forming a covalent bond with the sulfur atom in cysteine residues, which are amino acids found in proteins.
Q2: Why is isotopic labeling important in cysteine-reactivity profiling, and how do IA-alkyne probes contribute?
A: Isotopic labeling is crucial for accurate quantification of cysteine reactivity changes in complex proteomes []. By using probes with different isotopic compositions, researchers can analyze two samples simultaneously in a single mass spectrometry experiment. The difference in mass between the light and heavy forms of the probe allows for the relative quantification of cysteine modification between the two samples.
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